Palmitoyl-DL-carnitine chloride
Overview
Description
Palmitoyl-DL-carnitine chloride is a long-chain acylcarnitine with both intracellular and extracellular roles . Within the cell, it is transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production . It has been shown to inhibit the growth of cancer cells in rats and mice by increasing the concentration of diacylglycerol in the cell membrane .
Molecular Structure Analysis
The molecular formula of Palmitoyl-DL-carnitine chloride is C23H46ClNO4 . It’s a long-chain acylcarnitine, which means it’s a derivative of carnitine attached to a fatty acid (palmitate in this case) via an ester bond .Chemical Reactions Analysis
Palmitoyl-DL-carnitine chloride is a molecule in a family of ester derivatives of carnitine that are utilized in the TCA cycle to generate energy . It’s involved in the metabolism of long-chain fatty acids, a process that can disrupt cell membranes .Physical And Chemical Properties Analysis
Palmitoyl-DL-carnitine chloride is a crystalline solid . It’s soluble in DMF, DMSO, and Ethanol . The molecular weight is 436.07 g/mol .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Cancer Research , specifically in the treatment of Pancreatic Cancer .
Summary of the Application
Palmitoyl-DL-carnitine chloride is used in the development of nanoliposomes for the delivery of Gemcitabine Elaidate , a lipophilic derivative of gemcitabine, to treat pancreatic cancer .
Methods of Application
The method involves designing a nano-liposomal formulation in combination with Palmitoyl-DL-carnitine chloride as a Protein kinase C (PKC) inhibitor . This combination therapy in a nano-liposomal carrier resulted in enhanced cellular uptake, inhibition of angiogenesis potential, and augmented anticancer potency in both 2D and 3D in vitro models of pancreatic tumors .
Results or Outcomes
The results indicate the successful development of a nano-liposomal carrier incorporating Gemcitabine Elaidate and Palmitoyl-DL-carnitine chloride as a more effective approach for the treatment of pancreatic cancer .
Application in Prostate Cancer Research
Specific Scientific Field
This application is in the field of Prostate Cancer Research .
Summary of the Application
Palmitoyl-DL-carnitine chloride has been used to study its effect on inflammatory cytokines and calcium (Ca 2+) influx , using in vitro models of prostate cancer .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes of this application are not provided in the available sources .
Application in Cardiology
Specific Scientific Field
This application is in the field of Cardiology .
Summary of the Application
Palmitoyl-DL-carnitine chloride has been used as acylcarnitine in treating cardiomyocytes for the induction of reactive oxygen species (ROS) .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes of this application are not provided in the available sources .
Application in Hematology
Specific Scientific Field
This application is in the field of Hematology .
Summary of the Application
Palmitoyl-DL-carnitine chloride has been used to increase erythroid colony formation in culture .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes of this application are not provided in the available sources .
Application in Mitochondrial Fatty Acid Oxidation
Specific Scientific Field
This application is in the field of Biochemistry , specifically in Mitochondrial Fatty Acid Oxidation .
Summary of the Application
Palmitoyl-DL-carnitine chloride is a long-chain acylcarnitine and a well-known intermediate in mitochondrial fatty acid oxidation .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes of this application are not provided in the available sources .
Application in Hematology
Specific Scientific Field
This application is in the field of Hematology .
Summary of the Application
Palmitoyl-DL-carnitine chloride has been used to increase erythroid colony formation in culture .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available sources .
Results or Outcomes
The specific results or outcomes of this application are not provided in the available sources .
Future Directions
Recent research has explored the use of Palmitoyl-DL-carnitine chloride in the treatment of pancreatic cancer . A study investigated the antitumor activity of a nano-liposomal formulation incorporating Gemcitabine Elaidate and Palmitoyl-DL-carnitine chloride as a Protein kinase C (PKC) inhibitor . The results indicated the successful development of a nano-liposomal carrier incorporating these compounds as a more effective approach for the treatment of pancreatic cancer .
properties
IUPAC Name |
(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKNLFIHBMGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463002 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Palmitoyl-DL-carnitine chloride | |
CAS RN |
6865-14-1 | |
Record name | Palmitoyl carnitine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PALMITOYLCARNITINE HYDROCHLORIDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIL57224QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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